molecular formula C8H14N2O B1302043 3-tert-Butyl-1-methyl-2-pyrazolin-5-one CAS No. 87031-30-9

3-tert-Butyl-1-methyl-2-pyrazolin-5-one

Cat. No. B1302043
CAS RN: 87031-30-9
M. Wt: 154.21 g/mol
InChI Key: QTLHXZDNJCSMMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored through various methods. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was achieved using a novel and efficient route, starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another study presented a synthesis route for 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which involved the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride . Additionally, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, highlighting the operational ease and short reaction time of the process .

Molecular Structure Analysis

Structural studies have been conducted on various 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the molecular conformation . Crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones were determined, revealing a planar heterocyclic core and intermolecular hydrogen bonding . The X-ray structure for a 3,5-diaryl-1H-pyrazole derivative showed the existence of tautomers and the formation of cyclic dimers through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored in various chemical reactions. For instance, reactions with electrophiles and dicarbonyl compounds led to the formation of new pyrazolo[1,5-b]1,2,4-triazines and derivatives of the pyrazolo[1,5-b]1,2,4-triazepine system . Photochemical studies on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones indicated that UV irradiation induces decomposition in some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives are closely related to their molecular structures. The presence of tert-butyl groups contributes to the steric effects observed in reactions and crystal structures . Hydrogen bonding plays a significant role in the solid-state structure, as seen in the formation of chains and aggregates in certain derivatives . The introduction of various substituents on the pyrazole ring affects both the binding affinity and pharmacological activity, as demonstrated in a study of angiotensin II receptor antagonists .

Scientific Research Applications

  • Application : 2-Pyrazolin-5-one derivatives are used in the synthesis of various heterocyclic compounds .
  • Method : The synthesis starts from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide . The obtained pyrazolines were treated with different reagents to afford N-substituted pyrazolines .
  • Results : A novel series of pyrazoline and thiazole derivatives incorporating 2-pyrazolin-5-one moiety were synthesized . The newly synthesized compounds were characterized by analytical and spectral data .

properties

IUPAC Name

5-tert-butyl-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHXZDNJCSMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370883
Record name 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-tert-Butyl-1-methyl-2-pyrazolin-5-one

CAS RN

87031-30-9
Record name 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PB Thakur, HM Meshram - RSC advances, 2014 - pubs.rsc.org
… reactions of 3-tert-butyl-1-methyl-2-pyrazolin-5-one 2d with … the reaction of 3-tert-butyl-1-methyl-2-pyrazolin-5-one 2d with … present in 3-tert-butyl-1-methyl-2-pyrazolin-5-one on the …
Number of citations: 29 pubs.rsc.org
Z Tian, K Ameer, Y Shi, J Yi, J Zhu, Q Kang, J Lu… - Food Bioscience, 2022 - Elsevier
This study aimed to investigate the changes in microbial diversity, and volatile compounds of traditional fermented soybean paste originated from Henan province of China using 16S …
Number of citations: 4 www.sciencedirect.com
TG Seisany - 2022 - search.proquest.com
The introduction of antibiotics into clinical use, revolutionized the treatment of many infectious diseases of bacterial origin. The discovery of Penicillin initiated a few frenzied decades of …
Number of citations: 0 search.proquest.com
T Golkar Seisany - 2022 - escholarship.mcgill.ca
L'introduction des antibiotiques en utilisation clinique a révolutionné le traitement de nombreuses maladies infectieuses d'origine bactérienne. La découverte de la pénicilline a lancé …
Number of citations: 0 escholarship.mcgill.ca

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